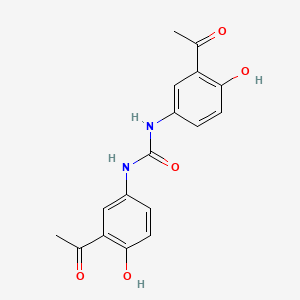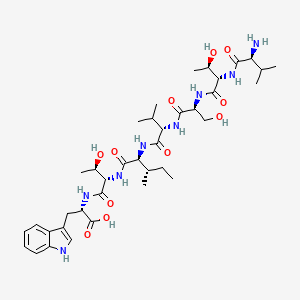![molecular formula C10H14 B15160769 Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- CAS No. 679422-36-7](/img/structure/B15160769.png)
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by dehydrogenation . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond, producing saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated bicyclic compounds
Substitution: Halogenated or functionalized bicyclic compounds
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- involves its ability to undergo various chemical transformations due to its strained ring structure . The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes . Additionally, its double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A saturated analog of bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-, lacking the double bond.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups, used in the synthesis of various organic compounds.
5-Norbornene-2-methanol: A derivative with a hydroxyl group, used in the production of specialty chemicals.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)- is unique due to its strained ring structure and the presence of a double bond, which imparts high reactivity and versatility in chemical reactions . This makes it a valuable intermediate in organic synthesis and a key component in the production of polymers and specialty chemicals .
Properties
CAS No. |
679422-36-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
2-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h6,8-9H,1,3-5H2,2H3 |
InChI Key |
BEAVVRNWAHFHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
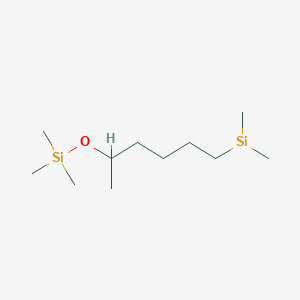

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
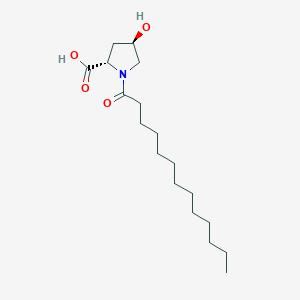
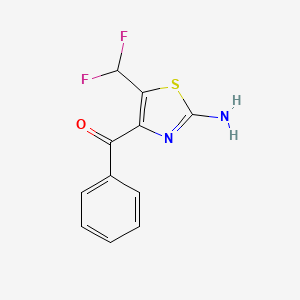
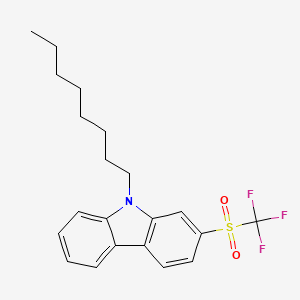

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
